![molecular formula C13H14ClN3O2S B1675602 3-氨基-5-氯-N-环丙基-6-甲氧基-4-甲基噻吩并[2,3-b]吡啶-2-甲酰胺 CAS No. 886047-13-8](/img/structure/B1675602.png)
3-氨基-5-氯-N-环丙基-6-甲氧基-4-甲基噻吩并[2,3-b]吡啶-2-甲酰胺
概述
描述
LY2033298 是一种乙酰胆碱受体 M4 亚型的正向变构调节剂。 该化合物因其潜在的治疗应用而引起了极大兴趣,特别是在治疗神经退行性疾病和精神疾病方面,如精神分裂症和阿尔茨海默病 .
科学研究应用
LY2033298 具有广泛的科学研究应用,包括:
化学: 用作研究乙酰胆碱受体的变构调节的工具化合物。
生物学: 用于研究 M4 受体在各种生物过程中的作用。
医学: 正在研究其在治疗神经退行性疾病和精神疾病方面的潜在治疗作用。
工业: 用于开发针对乙酰胆碱受体的药物
作用机制
LY2033298 通过与乙酰胆碱受体 M4 亚型的变构位点结合而发挥其作用。这种结合增强了乙酰胆碱在受体上的亲和力和功效,导致受体激活增加。 该化合物表现出功能选择性,这意味着它可以根据环境的不同来差异调节各种信号通路 . 这种特性对其潜在的治疗应用尤其重要,因为它允许更具针对性地调节受体活性。
生化分析
Biochemical Properties
LY2033298 plays a significant role in biochemical reactions, particularly in potentiating ACh-M4 binding . It interacts with the M4 muscarinic acetylcholine receptor subtype, a type of G protein-coupled receptor . The nature of these interactions is allosteric, meaning that LY2033298 binds to a site on the receptor different from the active site, leading to a change in the receptor’s conformation and activity .
Cellular Effects
The effects of LY2033298 on cells are primarily related to its interaction with the M4 muscarinic acetylcholine receptor subtype . By potentiating ACh-M4 binding, LY2033298 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of LY2033298 involves its binding to the M4 muscarinic acetylcholine receptor subtype . This binding is allosteric, leading to potentiation of ACh-M4 binding . This can result in changes in gene expression and cellular metabolism .
准备方法
合成路线和反应条件
LY2033298,也称为 3-氨基-5-氯-N-环丙基-6-甲氧基-4-甲基-噻吩并[2,3-b]吡啶-2-甲酰胺,是通过一系列涉及形成噻吩并[2,3-b]吡啶核心结构的化学反应合成的。合成路线通常包括以下步骤:
噻吩并[2,3-b]吡啶核心的形成: 这涉及在特定条件下将合适的先驱体环化以形成核心结构。
官能团修饰: 通过各种化学反应引入官能团,例如氨基、氯、环丙基、甲氧基和甲酰胺基。
工业生产方法
LY2033298 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产量和纯度,同时最大限度地降低生产成本。 该化合物通常以固体形式生产,并在 -20°C 下干燥条件下储存以保持稳定 .
化学反应分析
反应类型
LY2033298 会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化以形成氧化衍生物。
还原: 还原反应可用于修饰分子中某些官能团。
取代: 该化合物可以进行取代反应,特别是在氨基和氯位置。
常用的试剂和条件
氧化: 可以使用诸如过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以在适当条件下使用诸如卤素或亲核试剂等试剂来实现取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件
相似化合物的比较
LY2033298 在对 M4 乙酰胆碱受体的高度选择性方面是独一无二的。类似的化合物包括:
LY2119620: 另一种乙酰胆碱受体的正向变构调节剂,但具有不同的选择性特征。
BQCA: M1 乙酰胆碱受体的选择性正向变构调节剂。
VU0152100: M4 受体的正向变构调节剂,类似于 LY2033298,但具有不同的药代动力学特性
这些化合物突出了针对乙酰胆碱受体的变构调节剂的多样性,并强调了 LY2033298 在选择性和功能调节方面的独特特性。
属性
IUPAC Name |
3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-5-7-9(15)10(11(18)16-6-3-4-6)20-13(7)17-12(19-2)8(5)14/h6H,3-4,15H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEGQKDJTBWFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)OC)C(=O)NC3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468233 | |
| Record name | 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886047-13-8 | |
| Record name | LY-2033298 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0886047138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886047-13-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LY-2033298 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YG6JK4ECM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: LY2033298 acts as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). [, ] It binds to an allosteric site on the receptor, distinct from the orthosteric site where acetylcholine (ACh) binds. [, ] This binding enhances the affinity and efficacy of ACh, leading to increased M4 mAChR activation. [, , ] This activation triggers downstream signaling pathways, such as extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, ultimately influencing neuronal activity. [, , ]
ANone: While the provided research articles focus primarily on the pharmacological characterization of LY2033298, they do not provide detailed information about its molecular formula, weight, or spectroscopic data.
A: LY2033298 is classified as an allosteric modulator, not a catalyst. Its primary function is to modulate the activity of the M4 mAChR rather than catalyze chemical reactions. [, ]
A: Although computational chemistry details are limited in the provided research, a study employed molecular dynamics simulations to investigate the interactions of LY2033298 with the M4 mAChR. [] This research aimed to understand the structural basis for the compound's allosteric modulation.
A: Research indicates that specific structural features of LY2033298 are crucial for its activity and selectivity. [, ] For instance, modifications to the thienopyridine scaffold, halogen substitutions, and linkage points influence its binding affinity (KB), cooperativity (αβ), and intrinsic agonism (τB) at the M4 mAChR. [] Changes to these features can alter its potency and selectivity for the M4 subtype compared to other mAChR subtypes.
ANone: The provided research articles primarily focus on the pharmacological characterization of LY2033298 and its interactions with the M4 mAChR. They do not offer detailed insights into its stability, formulation strategies, or bioavailability.
A: While in vivo studies demonstrated the efficacy of LY2033298 in animal models predictive of antipsychotic drug activity, specific details regarding its absorption, distribution, metabolism, and excretion (ADME) were not extensively elaborated upon in the provided research. []
A: LY2033298 shows promising results in both in vitro and in vivo studies. [] In cellular assays, it potentiates ACh's effects at the M4 mAChR, indicating its modulatory activity. [, ] Animal models predictive of antipsychotic drug efficacy further validate its potential in treating schizophrenia. [] For example, LY2033298 demonstrates activity in prepulse inhibition paradigms in rats, suggesting potential antipsychotic effects. [] Additionally, it exhibits activity in conditioned avoidance responding tests in rats, further supporting its potential therapeutic benefits. []
ANone: The provided articles do not delve into the development of resistance or cross-resistance mechanisms related to LY2033298.
ANone: The research primarily focuses on LY2033298's pharmacological characterization and its potential as a therapeutic agent. Specific data regarding its toxicological profile and potential long-term effects are not extensively discussed in the provided articles.
A: Research highlights the importance of considering species differences when studying LY2033298. [] The compound displays varied potency between rodent and human M4 mAChRs. [] Furthermore, "probe dependence", the phenomenon where an allosteric modulator's effects vary depending on the orthosteric ligand used, is crucial in characterizing LY2033298. [, ] For instance, at the M2 mAChR, LY2033298 can exert positive or negative allosteric effects depending on the specific agonist employed. [] This highlights the complexity of allosteric modulation and the need to evaluate compounds across multiple assays and with various ligands.
A: Research reveals distinct interactions between LY2033298, xanomeline, and McN-A-343 with the M4 mAChR. [, ] While LY2033298 acts allosterically, the binding mode of xanomeline and McN-A-343 (categorized as "atypical" agonists) remains less clear. [] Mutagenesis studies suggest that certain amino acid residues within the receptor differentially influence the binding and signaling of these agonists, highlighting the complexity of ligand-receptor interactions. [, ] For instance, mutations in transmembrane domain 7 residues Tyr439 and Tyr443 affect all agonists except xanomeline, suggesting distinct activation mechanisms. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
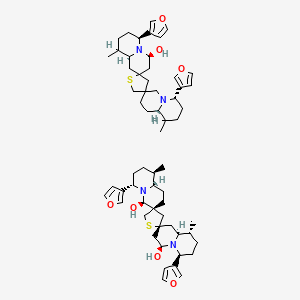

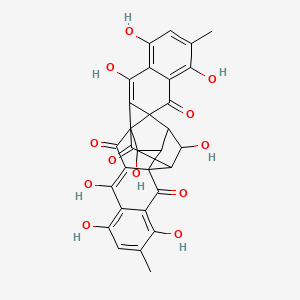
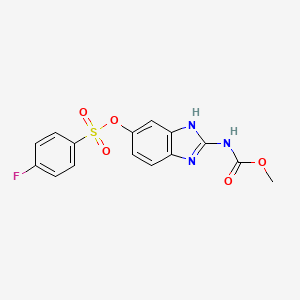
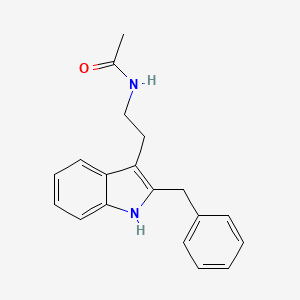
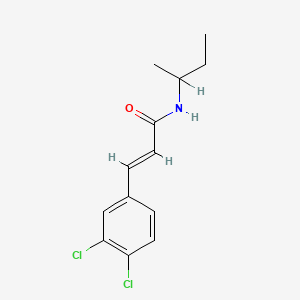
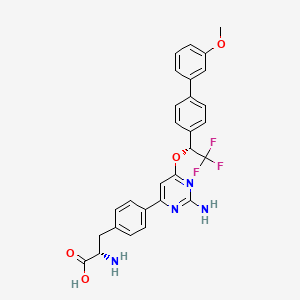
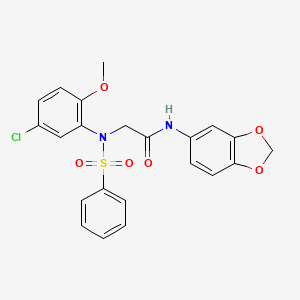
![1-(4-Bromophenyl)-2-(2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B1675529.png)
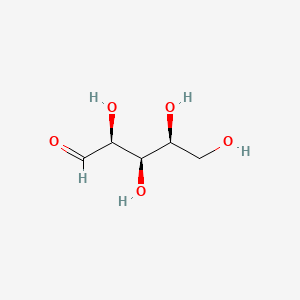
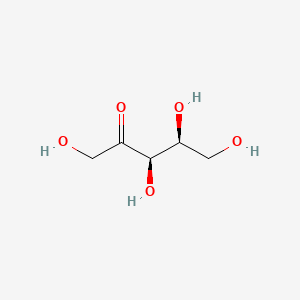
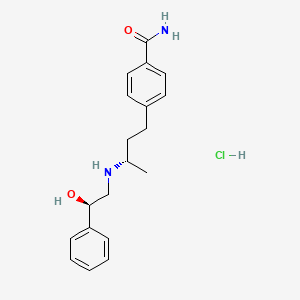
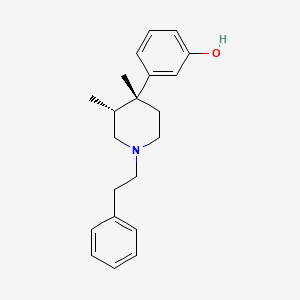
![8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine](/img/structure/B1675540.png)
